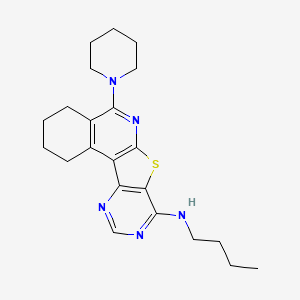
Diallylethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diallylethylamine is an organic compound with the chemical formula C8H15N. It is a tertiary amine featuring two allyl groups and one ethyl group attached to the nitrogen atom. This compound is known for its multifunctional nature, making it valuable in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Diallylethylamine can be synthesized through the reaction between aqueous ethylamine and allyl chloride in the presence of a phase transfer catalyst such as polyglycol-400 . The reaction typically proceeds under mild conditions, with the catalyst facilitating the transfer of reactants between the aqueous and organic phases, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, this compound is produced by the partial hydrogenation of acrylonitrile. This process involves the reaction of acrylonitrile with hydrogen gas in the presence of a suitable catalyst, resulting in the formation of this compound and ammonia .
化学反応の分析
Types of Reactions
Diallylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into simpler amines or other reduced forms.
Substitution: The allyl groups in this compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
科学的研究の応用
Diallylethylamine has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of diallylethylamine involves its interaction with molecular targets and pathways within biological systems. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The allyl groups provide sites for further functionalization, allowing the compound to interact with different molecular targets and pathways, leading to its diverse effects.
類似化合物との比較
Similar Compounds
Diallylmethylamine: Similar to diallylethylamine but with a methyl group instead of an ethyl group.
Diallylamine: Contains two allyl groups attached to a secondary amine.
Triallylamine: Features three allyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both allyl and ethyl groups, which provide distinct reactivity and functionalization possibilities. This combination allows for a broader range of applications and chemical transformations compared to its similar counterparts.
特性
CAS番号 |
3454-10-2 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
N-ethyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c1-4-7-9(6-3)8-5-2/h4-5H,1-2,6-8H2,3H3 |
InChIキー |
BGDTWOQNFJNCKH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


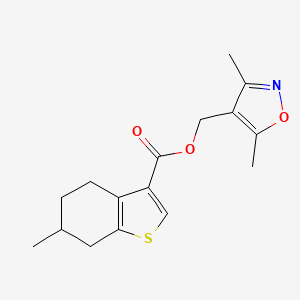
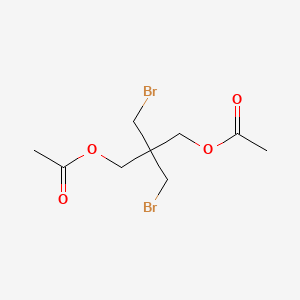
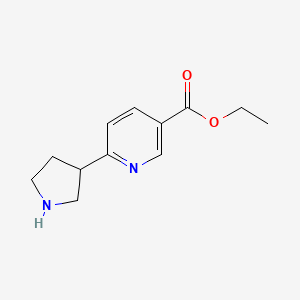
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)

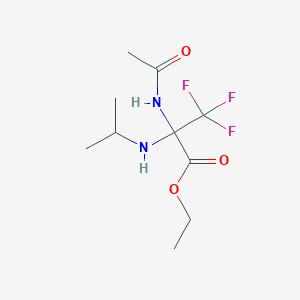
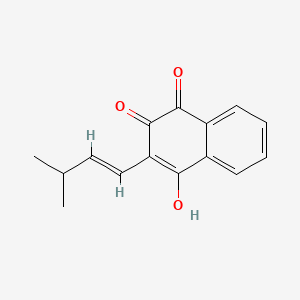

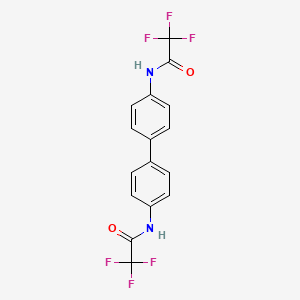
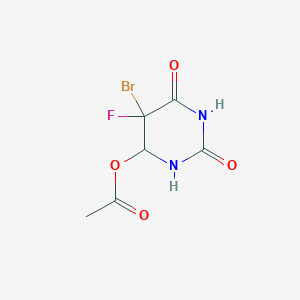
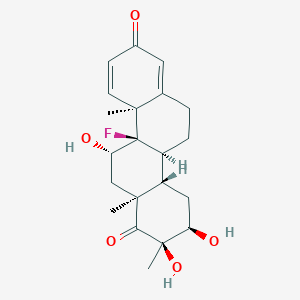
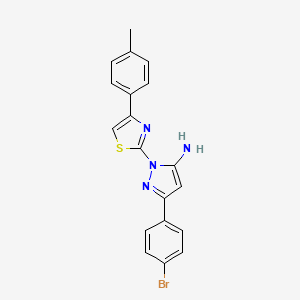
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
